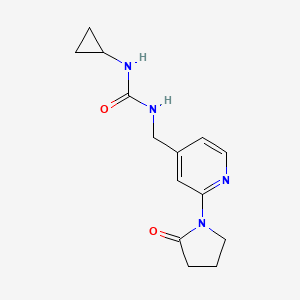

1-Cyclopropyl-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea

Description

1-Cyclopropyl-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea is a complex organic compound featuring a cyclopropyl group, a pyrrolidinone ring, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name |

1-cyclopropyl-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c19-13-2-1-7-18(13)12-8-10(5-6-15-12)9-16-14(20)17-11-3-4-11/h5-6,8,11H,1-4,7,9H2,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZXFXYROFJXMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopropyl-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrrolidinone ring: This can be achieved through the reaction of γ-aminobutyric acid with chloroacetamide under basic conditions.

Introduction of the pyridine moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the intermediate formed in the previous step.

Cyclopropyl group addition: The cyclopropyl group is often introduced through a cyclopropanation reaction, which involves the addition of a cyclopropyl carbine to an alkene or alkyne precursor.

Final urea formation: The final step involves the formation of the urea linkage, typically through the reaction of an isocyanate with an amine.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance reaction efficiency and safety.

Chemical Reactions Analysis

1-Cyclopropyl-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace a leaving group.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound.

Scientific Research Applications

The compound 1-Cyclopropyl-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea is of significant interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Case Study: Anticancer Activity

In a study investigating various urea derivatives, this compound exhibited promising activity against cancer cell lines. The mechanism of action was linked to the inhibition of key enzymes involved in tumor growth, making it a candidate for further development as an anticancer drug .

Neuropharmacology

The compound has shown potential in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders.

Case Study: Cognitive Enhancement

Research indicated that derivatives of this compound could enhance cognitive functions in animal models. The studies focused on the modulation of cholinergic pathways, which are crucial for memory and learning processes .

Antimicrobial Properties

Preliminary studies have suggested that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This table summarizes the effectiveness of the compound against various bacterial strains, indicating its potential use in treating infections .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone and pyridine moieties are crucial for binding to these targets, influencing their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-Cyclopropyl-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea can be compared with other similar compounds, such as:

Pyrrolidine derivatives: These compounds share the pyrrolidinone ring and exhibit similar biological activities.

Pyridine derivatives: Compounds with a pyridine moiety often have comparable chemical reactivity and applications.

Cyclopropyl-containing compounds: These compounds are known for their unique structural features and stability.

The uniqueness of this compound lies in its combination of these three functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-Cyclopropyl-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclopropyl group, a pyridine ring, and a urea moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The urea group is known to facilitate hydrogen bonding, which may enhance binding affinity to target proteins. This interaction can modulate signaling pathways involved in cellular processes such as inflammation and cell proliferation.

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the cyclopropyl and pyridine components can significantly affect the compound's potency. For instance, the introduction of electron-withdrawing groups on the pyridine ring has been shown to enhance receptor binding affinity and biological activity. A study on related urea derivatives identified key structural features that contribute to their efficacy as CCR3 antagonists, with some compounds exhibiting IC50 values in the nanomolar range .

Biological Activity Data

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| This compound | CCR3 | ~100 nM | |

| Related Urea Derivative | CCR3 | 4.9 nM | |

| Pyridine Derivative | Various Receptors | Variable |

Case Study 1: CCR3 Antagonism

In a study focused on urea derivatives as CCR3 antagonists, this compound was evaluated alongside other compounds. It demonstrated promising antagonistic activity against CCR3, which is implicated in allergic responses and asthma .

Case Study 2: Anti-inflammatory Potential

Another investigation explored the anti-inflammatory properties of compounds with similar structures. The results indicated that modifications in the urea linkage could enhance anti-inflammatory effects through inhibition of pro-inflammatory cytokines .

Research Findings

Recent research highlights the potential of this compound in various therapeutic areas:

- Anticancer Activity : Studies have shown that related compounds exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.

- Neurological Effects : Preliminary investigations indicate that derivatives may influence neurotransmitter systems, warranting further exploration in neuropharmacology.

- Metabolic Regulation : Some substituted cyclopropyl compounds have been linked to metabolic regulation, indicating their potential use in treating metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.